molecular formula C13H16N2OS2 B2481298 N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide CAS No. 946199-04-8

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2481298
CAS No.: 946199-04-8
M. Wt: 280.4
InChI Key: HIDYMDRGMXJLNL-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C13H16N2OS2 and its molecular weight is 280.4. The purity is usually 95%.
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Biological Activity

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide (CAS No. 946199-04-8) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₃H₁₆N₂OS₂
  • Molecular Weight : 280.4 g/mol
  • Structure : The compound contains a thiophene ring, a dimethylamino group, and an amide functional group, which contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with appropriate amine precursors under controlled conditions. Various methods have been explored to optimize yield and purity, including:

  • Formation of Intermediate Compounds : Utilizing activated esters or acid chlorides.
  • Coupling Reactions : Reaction with 2-(dimethylamino)-2-(thiophen-3-yl)ethylamine to form the desired amide.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For example, derivatives of thiophene-2-carboxamide have shown inhibition rates up to 62% using the ABTS method compared to ascorbic acid as a standard .

Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against various pathogenic bacteria. A comparative study demonstrated that derivatives showed higher activity against Gram-positive bacteria than Gram-negative strains. The results are summarized in the following table:

CompoundTarget BacteriaInhibition Zone (mm)Activity Index (%)
7bStaphylococcus aureus2083.3
7bBacillus subtilis2082.6
7bPseudomonas aeruginosa1986.9
AmpicillinE. coli25-

These findings suggest that this compound and its derivatives may be promising candidates for developing new antibacterial agents .

The mechanism through which this compound exerts its biological effects may involve:

  • Interaction with Enzymes : The compound may inhibit specific enzymes involved in bacterial metabolism.
  • Cell Membrane Disruption : Its lipophilic nature allows it to penetrate bacterial membranes, leading to cell lysis.

Case Studies and Research Findings

  • Antioxidant Properties : A study highlighted that amino thiophene derivatives exhibited significant antioxidant activities, which were attributed to their ability to scavenge free radicals effectively .
  • Antimicrobial Studies : Another research paper focused on the synthesis and evaluation of various thiophene derivatives, showing that modifications on the thiophene ring could enhance antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Molecular Docking Studies : Molecular docking analyses have been performed to predict interactions between this compound and various protein targets, revealing potential pathways for therapeutic applications .

Properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS2/c1-15(2)11(10-5-7-17-9-10)8-14-13(16)12-4-3-6-18-12/h3-7,9,11H,8H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIDYMDRGMXJLNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=CC=CS1)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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